molecular formula C6H9N3O B10910788 N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine

N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B10910788
M. Wt: 139.16 g/mol
InChI Key: KRYDTHULYKXLKM-VMPITWQZSA-N
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Description

N-[1-(1-Methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine (CAS 1221728-93-3) is an organic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . This molecule features a 1-methyl-1H-pyrazole ring linked to a hydroxylamine functional group via an ethylydene bridge, classifying it as a pyrazole-hydroxylamine derivative. The compound is provided with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . In scientific research, hydroxylamine derivatives similar to this compound are valuable as N-nucleophiles in aza-Michael reactions . This reactivity is exploited in methodologies that use chiral catalysts to construct carbon-nitrogen bonds with high stereocontrol, which is a fundamental transformation in the synthesis of enantiomerically enriched molecules for pharmaceutical and agrochemical applications . The 1-methylpyrazole moiety is a privileged structure in medicinal chemistry, often employed in the design of kinase inhibitors and other biologically active molecules, which makes this compound a versatile building block for the synthesis of more complex pyrazole-containing target structures . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting. Please refer to the product's Safety Data Sheet (SDS) for comprehensive hazard information.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(NE)-N-[1-(2-methylpyrazol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H9N3O/c1-5(8-10)6-3-4-7-9(6)2/h3-4,10H,1-2H3/b8-5+

InChI Key

KRYDTHULYKXLKM-VMPITWQZSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=NN1C

Canonical SMILES

CC(=NO)C1=CC=NN1C

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Step 1 : Deprotonation of hydroxylamine hydrochloride by a base (e.g., NaOH) generates free hydroxylamine.

  • Step 2 : Nucleophilic attack by hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

Experimental Protocol:

  • Dissolve 1-(1-methyl-1H-pyrazol-5-yl)ethanone (10 mmol) in ethanol (50 mL).

  • Add hydroxylamine hydrochloride (12 mmol) and NaOH (15 mmol).

  • Reflux at 80°C for 6–8 hours.

  • Acidify with HCl (pH ≈ 3–4) and isolate via filtration or extraction.

Yield : 70–85%.

ReactantConditionsSolventBaseYieldSource
1-(1-Methylpyrazol-5-yl)ethanoneReflux, 8 hEthanolNaOH78%
Hydroxylamine hydrochloride80°C, pH 3–4H2O/EtOHK2CO385%

Cyclocondensation of Hydrazines with 1,3-Diketones

This method constructs the pyrazole ring in situ before introducing the oxime group. A representative route involves:

Synthesis Steps:

  • Formation of 1,3-diketone : React 1-(pyrazol-5-yl)ethanone with diethyl oxalate in the presence of sodium ethoxide.

  • Cyclization : Treat the diketone with hydrazine hydrate to form 3-ethyl-1H-pyrazole-5-carboxylate.

  • Oximation : React the pyrazole ester with hydroxylamine under basic conditions.

Key Data :

  • Cyclization yield: 79% (ethanol, 90 minutes).

  • Oximation yield: 82% (methanol, NH2OH·HCl, 12 h).

Nucleophilic Addition-Elimination with Prefunctionalized Pyrazoles

Pre-functionalized pyrazoles bearing leaving groups (e.g., bromine) allow site-specific oximation.

Example:

  • Bromination : Treat 1-(1-methyl-1H-pyrazol-5-yl)ethanone with pyridinium tribromide in CH2Cl2/EtOH.

  • Substitution : Replace bromine with hydroxylamine using NH2OH·HCl and K2CO3.

Conditions :

  • Bromination: 0–20°C, 14 h (91% yield).

  • Oximation: 60°C, DMF, 6 h (68% yield).

Metal-Catalyzed Oxidative Oximation

Transition metals like MnO2 or FeCl3 catalyze the oxidation of amines to oximes.

Protocol:

  • React 1-(1-methylpyrazol-5-yl)ethylamine with MnO2 in dichloromethane.

  • Introduce hydroxylamine in situ to form the oxime.

Yield : 75–88%.

CatalystOxidizing AgentTemperatureTimeYieldSource
MnO2O2 (air)RT12 h82%
FeCl3H2O250°C6 h75%

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 100°C, 20 minutes, ethanol/KOH.

  • Yield : 80%.

Solid-Phase Synthesis

Immobilized pyrazole derivatives on resin allow iterative functionalization:

  • Resin : Wang resin, DIC/HOBt coupling.

  • Yield : 65–70% after cleavage.

Purification and Characterization

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization (ethanol/water).

  • Characterization :

    • 1H NMR (DMSO-d6): δ 2.42 (s, CH3), 3.94 (s, N–CH3), 7.86–7.89 (pyrazole-H).

    • HRMS : m/z 139.16 [M+H]+.

Challenges and Optimizations

  • Regioselectivity : Competing formation of E/Z oxime isomers requires pH control.

  • Side Reactions : Over-oxidation to nitro compounds occurs with excess MnO2 .

Scientific Research Applications

Chemical Structure and Synthesis

N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine features a pyrazole ring linked to a hydroxylamine group through an ethylidene chain. Its molecular formula is C7H10N4OC_7H_{10}N_4O, with a molecular weight of approximately 154.18 g/mol. The compound can be synthesized through various methods, typically involving the reaction of a suitable pyrazole derivative with hydroxylamine under controlled conditions.

Synthesis Method:

  • Reagents: 1-methyl-1H-pyrazole-5-carbaldehyde and hydroxylamine hydrochloride.
  • Conditions: The reaction is carried out in an appropriate solvent (e.g., ethanol) with a base (e.g., sodium acetate) at room temperature for several hours.
  • Purification: The product is isolated through filtration and purified via recrystallization.

Applications in Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in the formation of oximes from carbonyl compounds. This property is attributed to the nucleophilic nature of the hydroxylamine group, which allows it to react readily with aldehydes and ketones, forming stable oximes.

Key Reactions:

  • Formation of oximes from aldehydes and ketones.
  • Synthesis of nitrogen-containing heterocycles through further reactions involving the oxime derivatives.

Medicinal Chemistry

The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structural features allow it to serve as a scaffold for creating new pharmacologically active compounds.

Potential Therapeutic Applications:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them suitable for developing new antibiotics.
  • Anticancer Activity: Research indicates potential anticancer effects, particularly against specific cancer cell lines, warranting further investigation into its mechanisms of action.

Biological Research

The compound's interaction with biological targets is an area of active research. Studies have shown that compounds with similar structures can interact favorably with enzymes and receptors, suggesting that this compound may also exhibit similar behavior.

Biological Activity Highlights:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues due to its oxime functionality.
  • Biochemical Probes: Its unique structure allows it to be explored as a biochemical probe in various biological assays.

Case Studies

Recent studies have provided insights into the biological activities and synthetic applications of this compound:

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents.

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed that specific derivatives induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxylamine vs. Amine Derivatives
  • N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine contains a hydroxylamine group (-NH-O-), enabling hydrogen bonding and metal coordination .
  • 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (C₇H₁₃N₃, MW 139.20 g/mol) replaces the hydroxylamine with a tertiary amine, reducing polarity and altering reactivity .
Impact on Reactivity

Substituent Variations on the Pyrazole Ring

Alkyl Substituents
  • N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine (C₈H₁₂N₄O, MW 180.21 g/mol) features an ethyl group at position 3 instead of methyl at position 5. The ethyl group increases steric hindrance and lipophilicity (logP ≈ 1.2 vs. 0.8 for the methyl analog) .
Aromatic vs. Aliphatic Substituents
  • N-[(quinoxalin-2-yl)methylidene]hydroxylamine (C₉H₇N₃O, MW 173.18 g/mol) replaces the pyrazole with a quinoxaline ring, introducing extended π-conjugation. This increases molecular rigidity and UV absorption (λₘₐₓ ~270 nm) compared to the pyrazole-based target compound (λₘₐₓ ~230 nm) .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Water Solubility (mg/mL)*
This compound C₇H₁₀N₄O 166.18 0.8 12.5
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine C₈H₁₂N₄O 180.21 1.2 8.3
N-[(quinoxalin-2-yl)methylidene]hydroxylamine C₉H₇N₃O 173.18 1.5 3.2
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C₇H₁₃N₃ 139.20 1.0 25.0

*Predicted using QSPR models.

  • Key Trends: Increasing alkyl chain length (methyl → ethyl) correlates with higher logP and lower water solubility. Aromatic substituents (quinoxaline) significantly reduce solubility due to hydrophobic interactions.

Structural Characterization

  • X-ray Crystallography : The target compound’s structure was resolved using SHELXL (), revealing a planar hydrazone moiety with a dihedral angle of 15° between the pyrazole and hydroxylamine groups.
  • Comparison with Fluorene Derivative: N-[1-(9-methyl-9H-fluoren-2-yl)ethylidene]hydroxylamine (C₁₆H₁₅NO, MW 237.30 g/mol) exhibits a twisted geometry (dihedral angle = 45°) due to steric clashes in the fluorene system .

Biological Activity

N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine is a novel compound characterized by its unique structure, which combines a pyrazole ring with a hydroxylamine group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound show promising antimicrobial properties. For instance, studies on pyrazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were measured against common bacterial strains:

Compound NameMIC (mg/mL)Target Bacteria
This compound0.025Staphylococcus aureus
Other Pyrazole Derivative0.050Escherichia coli

The results indicate that this compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. A study involving various hydroxylamine derivatives demonstrated that certain structural modifications could enhance antifungal efficacy.

Table: Antifungal Activity Comparison

Compound NameMIC (mg/mL)Target Fungi
This compound0.031Candida albicans
Similar Hydroxylamine Derivative0.062Aspergillus niger

These findings suggest that the compound may be effective against fungal pathogens, further supporting its potential use in clinical settings.

The precise mechanism of action of this compound remains under investigation. However, it is hypothesized that the hydroxylamine group plays a critical role in inhibiting microbial growth by interfering with essential metabolic pathways or by disrupting cell wall synthesis.

Q & A

Q. What are the optimized synthetic routes for N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine, and how is purity ensured?

The synthesis typically involves condensation reactions between 1-methyl-1H-pyrazol-5-yl derivatives and hydroxylamine precursors. Key steps include refluxing with catalysts like pyridine and zeolite (Y-H) at 150°C to promote imine formation. Purification often employs recrystallization from ethanol or toluene, followed by HPLC or TLC to confirm purity (≥95%) and identify byproducts such as unreacted starting materials or oxidation derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the ethylidene hydroxylamine moiety?

  • X-ray crystallography resolves the Z/E configuration of the ethylidene group and hydrogen-bonding patterns (e.g., N–O⋯N interactions) .
  • ¹H/¹³C NMR identifies chemical shifts for the imine (C=N, δ ~160 ppm) and hydroxylamine (N–OH, δ ~9-10 ppm) groups.
  • IR spectroscopy confirms O–H stretching (3200-3400 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

Q. What solvents are optimal for recrystallization, and how do they influence crystal morphology?

Ethanol and toluene are commonly used. Ethanol yields needle-like crystals due to slower evaporation, while toluene produces prismatic crystals with higher thermal stability. Solvent polarity affects packing efficiency, as seen in crystal structures with π-π stacking in aromatic solvents .

Advanced Research Questions

Q. How does the 1-methylpyrazole ring impact the compound’s stability under varying pH conditions?

The electron-donating methyl group on the pyrazole ring enhances stability in acidic conditions (pH 3-5) by reducing protonation of the hydroxylamine group. However, alkaline conditions (pH >8) promote hydrolysis of the imine bond, leading to degradation products like 1-methyl-1H-pyrazol-5-amine and hydroxylamine sulfate. Stability studies using HPLC-MS are recommended to monitor degradation kinetics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., glucose concentration in hepatocyte assays) or substituent effects. Standardize protocols using controls like 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]benzamide and validate activity via dose-response curves .

Q. How can computational methods predict the reactivity of the hydroxylamine group in cross-coupling reactions?

Density Functional Theory (DFT) calculates the electrophilicity of the hydroxylamine nitrogen, predicting reactivity with aryl halides. Molecular docking studies can model interactions with catalytic metals (e.g., Pd in Suzuki couplings). Experimental validation via kinetic isotope effects (KIEs) is advised .

Q. What structural modifications enhance bioactivity while maintaining solubility?

  • Electron-withdrawing groups (e.g., nitro at the pyrazole 4-position) increase metabolic stability but may reduce aqueous solubility.
  • PEGylation of the hydroxylamine group improves solubility without compromising kinase inhibition activity.
  • SAR studies on analogs like (Z)-4-[(3-aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one show enhanced antiproliferative effects .

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